molecular formula C16H35O3P B1340412 Hexadecylphosphonic acid CAS No. 4721-17-9

Hexadecylphosphonic acid

Cat. No.: B1340412
CAS No.: 4721-17-9
M. Wt: 306.42 g/mol
InChI Key: JDPSFRXPDJVJMV-UHFFFAOYSA-N
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Description

Hexadecylphosphonic acid is an alkyl phosphonic acid with the chemical formula C₁₆H₃₅O₃P. It is known for forming self-assembled monolayers on metal oxide nanostructures, making it valuable in surface modification applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hexadecylphosphonic acid plays a significant role in biochemical reactions, particularly in the formation of SAMs. These monolayers are crucial for modifying the surface properties of metal oxides, enhancing their stability and functionality . This compound interacts with metal substrates, forming a resist layer that can be used in microcontact printing . Additionally, it is involved in the development of dielectric hybrids for surface-controlled organic transistors .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to form stable films on titanium alloys, which can significantly reduce friction and wear when interacting with other materials . This property is particularly beneficial in biomedical applications, where reduced friction can enhance the longevity and performance of implants .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of SAMs on metal oxide surfaces . These monolayers are formed via the interaction of the phosphonic acid group with the metal substrate, resulting in a stable and uniform layer . This interaction is crucial for the compound’s ability to modify surface properties and enhance the performance of various materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to remain stable over time. The compound forms durable films on titanium alloys, maintaining a low friction coefficient for extended periods . This stability is essential for applications requiring long-term performance, such as biomedical implants .

Metabolic Pathways

This compound is involved in metabolic pathways related to surface modification and the formation of SAMs . The compound interacts with metal substrates, facilitating the formation of stable and functional monolayers . These interactions are crucial for its role in enhancing the performance of metal oxide nanostructures .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with metal substrates and binding proteins . These interactions facilitate the localization and accumulation of the compound on specific surfaces, enhancing its effectiveness in surface modification applications .

Subcellular Localization

This compound is primarily localized on the surfaces of metal oxides, where it forms stable and uniform monolayers . This subcellular localization is essential for its role in modifying surface properties and enhancing the performance of various materials . The compound’s ability to form SAMs is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Hexadecylphosphonic acid primarily undergoes substitution reactions due to the presence of the phosphonic acid group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like alkyl halides or alcohols under basic conditions.

    Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various alkyl phosphonates and phosphonic acid derivatives .

Scientific Research Applications

Hexadecylphosphonic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • Octadecylphosphonic acid
  • Tetradecylphosphonic acid
  • Decylphosphonic acid
  • Dodecylphosphonic acid

Comparison: Hexadecylphosphonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and surface coverage. This makes it particularly effective in forming stable monolayers compared to shorter or longer chain phosphonic acids .

Properties

IUPAC Name

hexadecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPSFRXPDJVJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549385
Record name Hexadecylphosphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4721-17-9
Record name P-Hexadecylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4721-17-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecylphosphonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20549385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecylphosphonic Acid
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Synthesis routes and methods I

Procedure details

29.0 g (0.1 mol) of hexadecylphosphonous acid (produced as in example 7) are suspended in 150 ml of water and at about 30° C. 30% strength hydrogen peroxide solution is passed through the suspension at a flow rate of 1 mol equivalent per hour. After the reaction has ended after 6 hours, the reaction solution is filtered and the residue is dried under reduced pressure to obtain 29.7 g (97% of theory) of hexadecylphosphonic acid as a colorless solid.
Name
hexadecylphosphonous acid
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To ethyl phosphite (1.6 g) dissolved in 5 ml of tetrahydrofuran was added sodium (180 mg), and the mixture was dissolved. To this solution was added cetyl tosylate (514 mg), and the mixture was refluxed for ten hours. The reaction solution was concentrated to dryness under reduced pressure. To the residue was added water, which was acidified with concentrated hydrochloric acid, followed by extraction with ether and dried on Na2SO4. From the extract was removed the solvent by evaporation, and the residue was subjected to a silica-gel (7 g) chromatography. Fractions eluted with chloroform were collected and concentrated to dryness. To the residue was added concentrated hydrochloric acid (3 ml), which was refluxed for 18 hours. The resulting precipitates were collected by filtration, followed by recrystallization from n-hexane to give 240 mg (60%) of colorless needles.
Name
ethyl phosphite
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Quantity
514 mg
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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